molecular formula C12H19NO8 B014780 N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester CAS No. 25875-99-4

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

Cat. No. B014780
CAS RN: 25875-99-4
M. Wt: 305.28 g/mol
InChI Key: SPILYXOSOLBQAQ-CNYIRLTGSA-N
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Description

Synthesis Analysis

The synthesis of NADNA involves several chemical reactions starting from N-acetylneuraminic acid or related precursors. A notable method includes the reaction of N-acetylneuraminic acid methyl ester with sulfuric acid and acetic anhydride, followed by deacetylation, yielding NADNA and its epimer in significant yields. This process demonstrates the ability to manipulate sialic acid derivatives into unsaturated forms, which are valuable for biological and pharmaceutical applications (Kumar et al., 1981).

Molecular Structure Analysis

The molecular structure of NADNA has been elucidated through mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography. These techniques confirm the presence of the unsaturated bond between the 2nd and 3rd carbon atoms, which is critical for its biological activity as a neuraminidase inhibitor. The precise structural analysis aids in understanding its interaction with enzymes and receptors (Kumar et al., 1981).

Chemical Reactions and Properties

NADNA undergoes various chemical reactions, including acetylation, deacetylation, and oxidation. Its chemical reactivity is significant in synthesizing derivatives with altered physical and chemical properties for specific applications. For instance, its reaction with N-acetylimidazole leads to acetylated derivatives, which are used as models in oxidation studies. The presence of the unsaturated bond makes it a versatile intermediate for further chemical modifications (Haverkamp et al., 1975).

Scientific Research Applications

Neuraminidase Inhibition

N-Acetylneuraminic acid methyl ester, upon treatment, yields products like 2,3-dehydro-2-deoxy-N-acetylneuraminic acid methyl ester, which are competitive inhibitors of neuraminidase from Arthrobacter sialophilus, indicating their potential in enzyme inhibition research (Kumar et al., 1981).

Transition-State Analogs in Enzyme Studies

2-Deoxy-2,3-dehydro-N-acetylneuraminic acid and its methyl ester serve as competitive inhibitors of Arthrobacter sialophilus neuraminidase, functioning as transition-state analogs. This highlights their role in understanding enzyme mechanisms (Miller et al., 1978).

Resistance to Bacterial Sialidases

The synthesis of derivatives like 4-methylumbelliferyl α-D-glycoside of N-acetyl-4-deoxyneuraminic acid demonstrates resistance to bacterial sialidases from Vibrio cholerae and Arthrobacter ureafaciens, suggesting its use in studying bacterial enzyme interactions (Baumberger et al., 1986).

Chemical Synthesis for Research Applications

Efficient synthesis methods for N-acetyl-4-deoxyneuraminic acid and related derivatives, as explored in various studies, provide crucial methodologies for producing these compounds for further biological and pharmaceutical research (Baumberger et al., 1986).

Photoreactive Inhibitor Synthesis

The synthesis of photoreactive competitive inhibitors of human lysosomal neuraminidase in cultured skin fibroblasts from 2,3 dehydro-N-acetyl neuraminic acid methyl ester showcases its application in developing tools for enzyme study and potential therapeutic interventions (Warner, 1987).

Induction and Regulation in Bacteria

N-acetylneuraminic acid derivatives are active inducers of extracellular neuraminidase in Arthrobacter sialophilus, providing insights into the inductive and catalytic processes of enzymes in bacteria (Wang et al., 1978).

properties

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPILYXOSOLBQAQ-CNYIRLTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448987
Record name Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

CAS RN

25875-99-4
Record name Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 2
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 3
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 4
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 5
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Reactant of Route 6
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester

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